A Comprehensive Technical Guide to the Physicochemical Properties of 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid
A Comprehensive Technical Guide to the Physicochemical Properties of 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid
Abstract
This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid. While this specific molecule is noted in chemical supplier databases, extensive experimental data is not yet prevalent in peer-reviewed literature. Recognizing its structural significance as a potential scaffold in medicinal chemistry, this document serves as an in-depth manual for researchers, scientists, and drug development professionals. It outlines the critical physicochemical parameters that govern the behavior of a drug candidate and provides field-proven, step-by-step experimental protocols for their determination. The narrative synthesizes technical accuracy with causal explanations for experimental choices, grounding all recommendations in authoritative standards. This guide is designed to be a self-validating system for the complete physicochemical profiling of this compound and similarly structured molecules.
Introduction and Molecular Structure
The compound 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid is a heterocyclic molecule featuring a substituted pyrimidine ring linked to a benzoic acid moiety. This structural motif is of significant interest in drug discovery, as aminopyrimidine and benzoic acid derivatives are present in numerous biologically active agents. A thorough understanding of its physicochemical properties is a non-negotiable prerequisite for any rational drug development program, as these parameters profoundly influence a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.
This guide provides the theoretical basis and practical, validated methodologies to determine these critical properties.
Molecular Identifiers
Key identifiers for 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid are summarized in the table below.
| Identifier | Value | Source |
| IUPAC Name | 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid | Calculated |
| CAS Number | 856972-01-5 | [1] |
| Molecular Formula | C₁₂H₁₂N₄O₂ | Calculated |
| Molecular Weight | 244.25 g/mol | Calculated |
| Canonical SMILES | CC1=NC(NC2=CC=C(C=C2)C(=O)O)=CC(=N1)N | Calculated |
Chemical Structure
The two-dimensional structure of the molecule is depicted below, illustrating the key functional groups: a carboxylic acid, a secondary amine bridge, and an aminopyrimidine core with a methyl substituent.
Caption: 2D Structure of 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid
Solubility
Expertise & Experience: Aqueous solubility is arguably one of the most critical early-stage physicochemical properties. Poor solubility is a primary cause of compound attrition in drug development, leading to low bioavailability, challenging formulation, and unreliable in vitro assay results. This compound possesses both a polar carboxylic acid group, which should enhance aqueous solubility at higher pH, and a relatively large, fused aromatic system, which will decrease it. Therefore, its solubility is expected to be highly pH-dependent.
Predicted Solubility Profile
Based on its structure, the compound is expected to exhibit low solubility in acidic to neutral aqueous media, where the carboxylic acid is protonated. As the pH increases above the pKa of the carboxyl group, the molecule will form a carboxylate salt, which is anticipated to significantly increase its aqueous solubility. Solubility in polar organic solvents like DMSO and DMF is expected to be moderate to high.
Standard Protocol: Equilibrium (Shake-Flask) Solubility Determination
Trustworthiness: The shake-flask method is the gold-standard for determining thermodynamic solubility, providing a definitive value at equilibrium.[2][3][4] This protocol ensures that the system has reached a true equilibrium, providing data that is reliable for thermodynamic modeling and formulation development.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of the test solvent (e.g., phosphate-buffered saline at pH 7.4) in a glass vial.
-
Equilibration: Seal the vials and agitate them at a constant, controlled temperature (typically 25 °C or 37 °C) for a defined period (24 to 72 hours) to ensure equilibrium is reached.[3]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is best achieved by centrifugation (e.g., 15,000 rpm for 15 minutes) followed by careful filtration of the supernatant through a low-binding 0.45 µm filter (e.g., PTFE).[5]
-
Quantification: Accurately dilute the clear, saturated filtrate with a suitable solvent. Determine the concentration of the compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calibration: Generate a calibration curve using standard solutions of the compound at known concentrations to ensure accurate quantification.[2]
-
Reporting: Report the solubility in units of mg/mL or µg/mL at the specified pH and temperature.
Caption: Workflow for Shake-Flask Solubility Determination.
Data Presentation: Solubility
| Solvent System | Temperature (°C) | Solubility (µg/mL) |
| 0.1 M HCl (pH 1.0) | 25 | To be determined |
| Phosphate Buffer (pH 5.0) | 25 | To be determined |
| Phosphate-Buffered Saline (pH 7.4) | 25 | To be determined |
| 0.1 M NaOH (pH 13.0) | 25 | To be determined |
| Dimethyl Sulfoxide (DMSO) | 25 | To be determined |
Acid-Base Dissociation Constant (pKa)
Expertise & Experience: The pKa value(s) of a molecule dictate its ionization state at any given pH. This is fundamental to predicting its behavior in biological systems. For 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid, ionization will affect its solubility, membrane permeability, and binding to its biological target. The molecule is amphoteric, possessing both an acidic group (carboxylic acid) and several basic nitrogen atoms (on the pyrimidine ring and the amino group).
Predicted pKa Values
-
Acidic pKa: The benzoic acid moiety is expected to have a pKa value in the range of 4.0 - 5.0, typical for aromatic carboxylic acids.
-
Basic pKa: The aminopyrimidine system contains multiple basic nitrogens. The 6-amino group and the ring nitrogens will have characteristic pKa values. 2-aminopyrimidine has a pKa of 3.45, while 4-aminopyrimidine has a pKa of 5.71.[6][7] The exact values for the subject molecule will be influenced by the electronic effects of the substituents. We can predict at least one basic pKa in the range of 3.5 - 6.0.
Standard Protocol: pKa Determination by Potentiometric Titration
Trustworthiness: Potentiometric titration is a highly accurate and reliable method for determining pKa values.[8][9][10] It directly measures the change in pH of a solution as a titrant is added, allowing for the precise identification of the half-equivalence points where pH equals pKa.[11]
Step-by-Step Methodology:
-
System Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[12]
-
Sample Preparation: Prepare a solution of the compound (e.g., 1 mM) in a suitable solvent, often with a co-solvent like methanol or DMSO if aqueous solubility is low. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[12]
-
Titration for Acidic pKa: Acidify the solution to ~pH 2 with 0.1 M HCl. Titrate the solution by adding small, precise aliquots of a standardized base (e.g., 0.1 M NaOH). Record the pH after each addition, allowing the reading to stabilize.
-
Titration for Basic pKa: Basify a fresh sample solution to ~pH 11 with 0.1 M NaOH. Titrate with a standardized acid (e.g., 0.1 M HCl), again recording the pH after each aliquot.
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate titration curves. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region or the point of minimum slope on the derivative curve.[8]
Caption: Workflow for pKa Determination via Potentiometric Titration.
Data Presentation: pKa
| Ionization Center | Predicted pKa Range | Experimental pKa (To be determined) |
| Carboxylic Acid (Acidic) | 4.0 - 5.0 | |
| Pyrimidine/Amino System (Basic) | 3.5 - 6.0 |
Lipophilicity (LogP / LogD)
Expertise & Experience: Lipophilicity is a measure of a compound's preference for a non-polar (lipid-like) environment versus a polar (aqueous) one. It is a key determinant of membrane permeability, plasma protein binding, and metabolic clearance. LogP is the partition coefficient for the neutral species, while LogD is the distribution coefficient at a specific pH, accounting for all ionized and non-ionized forms.[13] For an ionizable molecule like this one, LogD is the more physiologically relevant parameter. According to Lipinski's "Rule of Five," a LogP value not greater than 5 is often associated with good oral bioavailability.[13]
Standard Protocol: LogD Determination by Shake-Flask Method
Trustworthiness: The shake-flask method remains the "gold standard" for LogP and LogD determination due to its direct measurement of partitioning at equilibrium.[14][15][]
Step-by-Step Methodology:
-
Phase Preparation: Prepare the two immiscible phases. The aqueous phase is typically a buffer of a specific pH (e.g., phosphate buffer at pH 7.4). The organic phase is n-octanol. The two phases must be pre-saturated with each other by vigorous mixing for 24 hours followed by separation.
-
Partitioning: Add a known amount of the compound to a vial containing known volumes of the pre-saturated n-octanol and aqueous buffer (e.g., 1:1 or other defined ratios).
-
Equilibration: Seal the vial and shake vigorously for a set time (e.g., 1-4 hours) at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous phases using a validated HPLC method.
-
Calculation: Calculate the LogD value using the formula: LogD = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)
Data Presentation: Lipophilicity
| Parameter | Value |
| cLogP (Calculated) | To be determined |
| Experimental LogD at pH 5.0 | To be determined |
| Experimental LogD at pH 7.4 | To be determined |
Chemical Stability
Expertise & Experience: Chemical stability is a critical quality attribute. A compound must be stable enough to be manufactured, formulated, and stored, and to survive in the physiological environment long enough to exert its therapeutic effect. Stability testing exposes the drug substance to various stress conditions to identify potential degradation pathways.
Standard Protocol: Solution Stability Assessment (ICH Guidelines)
Trustworthiness: This protocol is based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines, which are the global standard for stability testing of new drug substances.[17][18][19]
Step-by-Step Methodology:
-
Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or DMSO).
-
Incubation Solutions: Dilute the stock solution into various aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0) to a final concentration suitable for HPLC analysis.
-
Storage Conditions: Store aliquots of these solutions under various temperature conditions as specified by ICH guidelines, such as:
-
Time Points: Analyze the samples at predefined time points (e.g., 0, 24, 48, 72 hours for short-term; 1, 3, 6, 12 months for long-term).
-
Analysis: At each time point, analyze the samples by a stability-indicating HPLC method (a method capable of separating the parent compound from its degradation products).
-
Reporting: Report the results as the percentage of the initial compound remaining at each time point. Identify and, if possible, characterize any major degradation products.
References
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Retrieved from [Link]
- Zarghampour, F., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2).
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Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
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AMSbiopharma. (2025). ICH Guidelines for Drug Stability Testing: Key Requirements. Retrieved from [Link]
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ECA Academy. (2025). ICH: New Guideline for Stabilities. Retrieved from [Link]
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European Medicines Agency (EMA). (2025). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]
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European Medicines Agency (EMA). (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link]
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Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
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Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]
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DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
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ResearchGate. (2024). LogP / LogD shake-flask method v1. Retrieved from [Link]
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PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]
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Kyoto Electronics Manufacturing Co., Ltd. (KEM). (n.d.). How should the acid dissociation constant pKa be measured?. Retrieved from [Link]
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ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
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Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]
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PubChem. (n.d.). 2-Aminopyrimidine. Retrieved from [Link]
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